5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features both pyrimidine and triazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-bromopyrimidine with 1,2,4-triazole-3-thiol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The thiol group in the triazole ring can be oxidized to form disulfides or reduced to form the corresponding thiolate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Thiolates or reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Biological Activity:
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry:
Wirkmechanismus
The mechanism of action of 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets through its thiol and bromopyrimidine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, making it a candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
5-Bromopyrimidine: Shares the bromopyrimidine moiety but lacks the triazole ring.
1,2,4-Triazole-3-thiol: Contains the triazole ring with a thiol group but lacks the bromopyrimidine moiety.
Uniqueness:
Eigenschaften
CAS-Nummer |
1516947-99-1 |
---|---|
Molekularformel |
C6H4BrN5S |
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
5-(5-bromopyrimidin-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C6H4BrN5S/c7-3-1-8-4(9-2-3)5-10-6(13)12-11-5/h1-2H,(H2,10,11,12,13) |
InChI-Schlüssel |
MQWANWBSQIXNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C2=NC(=S)NN2)Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.